9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid
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Overview
Description
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif in many naturally occurring and biologically active alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in absolute ethanol, catalyzed by triethylamine . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product. The reaction conditions are optimized to ensure high yields and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It also modulates signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinoline-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a fused furan ring and display similar pharmacological properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core and are studied for their anticancer and anti-inflammatory activities.
Uniqueness
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Biological Activity
9-Methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a complex organic compound notable for its unique pyranoquinoline structure. With a molecular formula of C14H9NO5 and a molecular weight of approximately 271.22 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a quinoline core fused with a pyran ring, along with carboxylic acid and diketone functionalities. These structural elements contribute to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyranoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains. A related study highlighted that similar compounds demonstrated in vivo activity against Klebsiella pneumoniae in mouse models .
Anti-inflammatory Properties
Studies have demonstrated that quinoline derivatives can exert anti-inflammatory effects. For example, certain derivatives showed significant inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages . The anti-inflammatory activity of these compounds suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The anticancer properties of this compound are supported by molecular docking studies and experimental evaluations. Research has indicated that pyranoquinolone derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF7 cells . The mechanism is believed to involve chelation with divalent metals, enhancing the compound's cytotoxicity against cancer cells.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Some studies suggest that similar compounds can act as inhibitors for various kinases involved in cell signaling pathways. For example, selective DYRK1A inhibitors have been identified within related quinoline structures .
- Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors or enzymes, influencing their activity and leading to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Hydroxyquinoline-2-carboxylic acid | Hydroxyl and carboxylic groups | Anti-inflammatory |
7-Methylquinoline-4-carboxylic acid | Methylated quinoline derivative | Antimicrobial |
6-Methoxyquinoline-2-carboxylic acid | Methoxy group addition | Anti-cancer |
4-Aminoquinoline derivative | Amino group substitution | Antimalarial |
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study evaluated the efficacy of several pyranoquinolone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the derivatives exhibited varying degrees of antimicrobial activity, with some showing effectiveness comparable to standard antibiotics.
- Anti-Cancer Activity Assessment : In vitro studies on the cytotoxic effects of this compound revealed significant growth inhibition in human cancer cell lines (MCF7 and HeLa). The IC50 values were determined through sulforhodamine B assays, confirming its potential as an anticancer agent.
Properties
Molecular Formula |
C14H9NO5 |
---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H3,(H,15,17)(H,18,19) |
InChI Key |
KAEMHPZXIMSDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
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